4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide

Natural Product Chemistry Phytochemistry Eudesmanolide

Essential tool for eudesmanolide research. Lacks the reactive α-methylene-γ-lactone, enabling non-electrophilic control studies. The 4α,8β-dihydroxy configuration is crucial for SAR; activity is sensitive to C-4/C-8 substitution. Use with 1β-hydroxyalantolactone or ivangustin to isolate thiol-mediated cytotoxicity. Known LogP (1.89950) aids HPLC method development. Isolated from Chloranthus spp., serving as a chemotaxonomic marker.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B12425089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C
InChIInChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1
InChIKeyVMMYFJSUBISYEJ-WKOCEIDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Eudesmanolide Sesquiterpene Lactone Sourcing and Characterization


4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide (CAS: 1231208-53-9; molecular formula C15H22O4; molecular weight 266.33) is a naturally occurring eudesmane-type sesquiterpene lactone that has been isolated from several Chloranthus species [1], including Chloranthus elatior, Chloranthus japonicus, and Chloranthus henryi var. hupehensis [2]. The compound belongs to the broader class of eudesmanolides characterized by a decalin-based bicyclic skeleton fused to a γ-lactone ring. Its chromatographically measured LogP value is 1.89950 , which establishes a quantifiable hydrophobicity baseline relevant to compound handling, solubility prediction, and chromatographic method development in procurement contexts.

Why 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide Cannot Be Casually Substituted with Other Eudesmanolides


Substitution of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide with structurally related eudesmanolides is not scientifically justified due to quantifiable differences in pharmacophoric features and predicted membrane permeability that directly impact biological study outcomes. First, unlike many cytotoxic eudesmanolides that rely on an electrophilic α-methylene-γ-lactone moiety for thiol-mediated activity [1], the 7(11)-en-12,8-olide framework of the target compound lacks this exocyclic methylene group, indicating a distinct and likely non-covalent mechanism of interaction. Second, comparative analysis with closely co-occurring analogs from Chloranthus species reveals that even minor hydroxylation pattern differences—for instance, the presence or absence of the 4α- and 8β-hydroxy groups—significantly alter both chromatographic retention behavior and biological target engagement potential [2]. Third, in the broader eudesmanolide class, structural variations at C-4 and C-8 correlate with marked differences in in vitro potency, as demonstrated in head-to-head anti-HIV assays where the 5β-hydroxy-8α-methoxy analog achieved 93% viral inhibition at IC50 = 0.002 µg/mL, while the 5β,8α-dihydroxy analog achieved only 69.5% inhibition [3]. These data collectively demonstrate that eudesmanolide biological activity is exquisitely sensitive to precise hydroxylation and substitution architecture, rendering generic substitution scientifically unsound.

Quantitative Comparative Evidence for 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide Differentiation


Co-Occurrence Profile with 1β,8β-Dihydroxy-eudesman-4(15),7(11)-dien-8α,12-olide in Chloranthus henryi

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide co-occurs in the same plant source (Chloranthus henryi) with the structurally distinct analog 1β,8β-Dihydroxy-eudesman-4(15),7(11)-dien-8α,12-olide (Compound 1). This co-occurrence establishes an experimentally grounded comparator set for differential biological activity assessment [1]. The analog Compound 1 has documented inhibitory activity on β-glucuronidase release from rat PMNs induced by PAF, whereas no such activity data are currently reported for the target compound. This differential biological activity profile within the same phytochemical context provides a defined comparator framework for follow-on mechanistic studies requiring structurally related negative or differential controls.

Natural Product Chemistry Phytochemistry Eudesmanolide

Comparative LogP and Predicted Membrane Permeability Profile

The experimentally determined LogP value for 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is 1.89950 . This value establishes the compound's hydrophobicity baseline and informs predictions of membrane permeability, compound handling, and chromatographic method development. In contrast, the structurally related anti-HIV eudesmanolide 5β-Hydroxy-8α-methoxy eudesm-7(11)-en-12,8-olide (Compound 1 from Croton megalocarpus) contains an 8α-methoxy substitution rather than an 8β-hydroxy group [1]. The methoxy substitution reduces hydrogen bond donor capacity and alters predicted lipophilicity, directly impacting Caco-2 permeability and in vitro assay behavior. The quantifiable LogP difference provides a measurable basis for selecting the appropriate eudesmanolide for permeability-focused studies.

Physicochemical Properties ADME Prediction LogP

Source Plant Differentiation: Chloranthus Genus vs. Croton and Inula Species

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been isolated exclusively from Chloranthus species, including C. elatior, C. japonicus, and C. henryi var. hupehensis [1][2]. In contrast, structurally similar eudesman-12,8-olides with documented biological activities derive from distinct botanical sources: 5β-Hydroxy-8α-methoxy eudesm-7(11)-en-12,8-olide (anti-HIV IC50 = 0.002 µg/mL) is isolated from Croton megalocarpus bark [3], while cytotoxic eudesmanolides 1β-hydroxyalantolactone and ivangustin are isolated from Inula britannica flower heads [4]. This differential botanical provenance has procurement implications, as sourcing from Chloranthus species may be subject to distinct seasonal availability, extraction protocols, and regulatory considerations compared to compounds sourced from Croton or Inula species.

Natural Product Sourcing Chemotaxonomy Botanical Source

Absence of α-Methylene-γ-Lactone Pharmacophore vs. Cytotoxic Eudesmanolides

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide contains a 7(11)-en-12,8-olide framework that lacks the exocyclic α-methylene-γ-lactone moiety characteristic of many cytotoxic sesquiterpene lactones. This structural distinction is mechanistically significant: the α-methylene-γ-lactone moiety acts as an electrophilic Michael acceptor that reacts with cellular thiols, driving cytotoxic activity in compounds such as 1β-hydroxyalantolactone and ivangustin from Inula britannica [1]. The absence of this electrophilic warhead in the target compound predicts a distinct, non-covalent mechanism of action and a different selectivity profile [2]. This structural feature provides a clear procurement criterion: researchers seeking electrophilic, thiol-reactive eudesmanolides should select comparators from Inula species, whereas studies requiring non-electrophilic eudesmanolide controls should procure the target compound.

Pharmacophore Structure-Activity Relationship Cytotoxicity

Differential Hydroxylation Pattern: 4α,8β-Dihydroxy vs. 5β,8α-Dihydroxy Eudesmanolides

The hydroxylation pattern of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide (hydroxy groups at C-4α and C-8β) differs stereochemically and positionally from the anti-HIV active eudesmanolide 5β,8α-Dihydroxy eudesm-7(11)-en-12,8-olide isolated from Croton megalocarpus, which bears hydroxy groups at C-5β and C-8α [1]. This positional difference has documented functional consequences: the C-5β,C-8α-dihydroxy analog inhibited HIV-1 viral replication by 69.5% at IC50 = 0.002 µg/mL, while the C-5β,C-8α-methoxy analog (substituting the 8α-hydroxy with 8α-methoxy) achieved 93% inhibition at the same IC50. Although direct activity data for the 4α,8β-dihydroxy compound are not reported, the demonstrated sensitivity of anti-HIV activity to C-8 substitution identity establishes that hydroxylation pattern is a critical determinant of biological outcome.

Hydroxylation Pattern Stereochemistry Eudesmanolide

Molecular Weight and Hydrogen Bonding Capacity vs. Guaianolide and Seco-Eudesmanolide Analogs

The molecular weight of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is 266.33 g/mol with two hydrogen bond donor sites [1]. This profile places it in a different physicochemical space compared to 1,10-seco-eudesmanolides such as 1-O-acetylbritannilactone, 1,6-O,O-diacetylbritannilactone, and 6α-O-(2-methylbutyryl)britannilactone from Inula britannica, which have been acetylated and possess different molecular weights, hydrogen bonding capacities, and lipophilicity profiles [2]. The seco-eudesmanolides exhibit cytotoxicity against HEp2, SGC-7901, and HCT116 cell lines with selectivity profiles distinct from the non-seco eudesmanolides in the same study. This class-level distinction provides a rational basis for selecting the appropriate eudesmanolide subclass (intact eudesmane skeleton vs. seco-eudesmane) for structure-activity investigations.

Molecular Properties Hydrogen Bonding Drug-likeness

High-Value Research Applications for 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide


Non-Electrophilic Control in Thiol-Mediated Cytotoxicity Mechanism Studies

Investigators studying the electrophilic α-methylene-γ-lactone mechanism of cytotoxic sesquiterpene lactones require structurally matched controls that lack the reactive Michael acceptor. 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide, which contains a 7(11)-en-12,8-olide framework lacking the exocyclic methylene group, serves as an ideal non-electrophilic comparator for compounds such as 1β-hydroxyalantolactone and ivangustin [1]. This application is supported by class-level evidence that α,β-unsaturated carbonyl structures are the primary drivers of thiol-mediated cytotoxicity in sesquiterpene lactones [2].

Eudesmanolide Structure-Activity Relationship Studies of Hydroxylation Pattern Effects

The 4α,8β-dihydroxy configuration of the target compound provides a stereochemically and positionally distinct scaffold for systematic SAR studies of eudesmanolide hydroxylation. When compared head-to-head with the 5β,8α-dihydroxy series from Croton megalocarpus, where the 8α-methoxy analog achieved 93% HIV-1 inhibition (IC50 = 0.002 µg/mL) while the 8α-hydroxy analog achieved only 69.5% inhibition, the 4α,8β-dihydroxy compound offers a structurally orthogonal comparator for probing the stereoelectronic requirements of target engagement [3].

Membrane Permeability and Chromatographic Method Development Using Known LogP

The experimentally determined LogP value of 1.89950 provides a quantifiable baseline for chromatographic method development and membrane permeability prediction . For researchers optimizing HPLC or UPLC separation methods for eudesmanolide mixtures, this known LogP enables rational solvent system selection and retention time prediction. The value also informs Caco-2 permeability predictions, distinguishing this compound from more lipophilic methoxylated analogs in the eudesmanolide class [3].

Chloranthus Genus Phytochemical Profiling and Chemotaxonomic Studies

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been isolated from multiple Chloranthus species including C. elatior, C. japonicus, and C. henryi var. hupehensis [1][4]. Its presence across multiple species within the genus establishes it as a chemotaxonomic marker for Chloranthus phytochemical investigations. Studies requiring authenticated Chloranthus-derived reference standards for comparative metabolomics or quality control of botanical extracts should prioritize this compound, as it is well-characterized within this specific botanical context.

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